molecular formula C23H27N3O3S B2412218 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide CAS No. 946386-26-1

3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2412218
CAS No.: 946386-26-1
M. Wt: 425.55
InChI Key: CWRLTNZBABGGOQ-UHFFFAOYSA-N
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Description

3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The starting materials often include quinazoline derivatives, which undergo various chemical transformations such as alkylation, thiolation, and amide formation. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the thio group to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-methoxyethyl)-2-{[(4-methylphenyl)methyl]sulfanyl}-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide include other quinazoline derivatives with varying substituents. These compounds may share similar chemical properties and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific substituents, which may confer unique chemical reactivity and biological activity compared to other quinazoline derivatives.

Properties

IUPAC Name

3-(2-methoxyethyl)-2-[(4-methylphenyl)methylsulfanyl]-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-15(2)24-21(27)18-9-10-19-20(13-18)25-23(26(22(19)28)11-12-29-4)30-14-17-7-5-16(3)6-8-17/h5-10,13,15H,11-12,14H2,1-4H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRLTNZBABGGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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